molecular formula C10H10N2OS B105975 2-p-Tolylamino-thiazol-4-one CAS No. 17385-68-1

2-p-Tolylamino-thiazol-4-one

Cat. No. B105975
CAS RN: 17385-68-1
M. Wt: 206.27 g/mol
InChI Key: LWRUIMYWCYBHAP-UHFFFAOYSA-N
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Description

“2-p-Tolylamino-thiazol-4-one” is a chemical compound with the molecular formula C10H10N2OS . It is also known by other names such as “2-(p-TolylaMino)thiazol-4(5H)-one”, “2-(4-methylanilino)-1,3-thiazol-4-one”, “2-(p-tolyl)imino-1,3-thiazolidin-4-one”, and "2-[(4-methylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one" .


Synthesis Analysis

The synthesis of thiazole derivatives, including “2-p-Tolylamino-thiazol-4-one”, often involves the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with thioureas . This method is commonly used for the synthesis of the thiazole ring that is fused to coumarin .


Molecular Structure Analysis

The molecular structure of “2-p-Tolylamino-thiazol-4-one” consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Corrosion Inhibition

2-Amino-4-(p-tolyl)thiazole (APT), a derivative of 2-p-Tolylamino-thiazol-4-one, has been studied for its effectiveness as a corrosion inhibitor. It was found to be an effective inhibitor for mild steel corrosion in sulfuric acid solutions, exhibiting mixed-type inhibition properties. The efficiency of APT in preventing corrosion was confirmed through various experimental conditions and methodologies, including weight loss, Tafel polarization, and electrochemical impedance spectroscopy. Molecular dynamics simulations also supported its preferential adsorption on the steel surface (Khaled & Amin, 2009).

Antiviral Activity

Thiazole derivatives have shown potential antiviral properties. For instance, 2-beta-D-ribofuranosylthiazole-4-carboxamide, a related compound, demonstrated significant activity against various viruses, including herpes and parainfluenza viruses. These compounds were also found to inhibit purine nucleotide biosynthesis, which could be linked to their antiviral effects (Srivastava et al., 1977).

Antitubercular Applications

Studies have also shown the effectiveness of substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides, related to 2-p-Tolylamino-thiazol-4-one, as antitubercular agents. These compounds exhibited high inhibitory activity against Mycobacterium tuberculosis strains, including multidrug-resistant and extremely drug-resistant strains. They were also found to be selective over other bacterial species and eukaryotic cells, suggesting their potential as targeted antitubercular medications (Azzali et al., 2017).

Anticancer Potential

Various thiazole derivatives have been investigated for their anticancer properties. For instance, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, which are structurally similar to 2-p-Tolylamino-thiazol-4-one, demonstrated potent inhibitory effects on cyclin-dependent kinase-2 (CDK2), a protein associated with cancer cell growth. These compounds showed significant antiproliferative and proapoptotic effects, consistent with their ability to inhibit cellular CDK2 and CDK9, suggesting their potential application in cancer therapy (Wang et al., 2004).

Stem Cell Research

In stem cell research, thiazole derivatives like N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (Thiazovivin) have been used to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. Thiazovivin's role in stem cell generation highlights its importance in regenerative medicine and stem cell research (Ries et al., 2013).

properties

IUPAC Name

2-(4-methylphenyl)imino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-2-4-8(5-3-7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRUIMYWCYBHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342645
Record name 2-p-tolylamino-thiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-p-Tolylamino-thiazol-4-one

CAS RN

66625-35-2, 17385-68-1
Record name 4-Thiazolidinone, 2-[(4-methylphenyl)imino]-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66625-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-p-tolylamino-thiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T OUIS - 2017 - dspace.univ-tiaret.dz
Au cours de ce travail nous avons synthétisé des dérivées 4-thiazolidinones à partir de la condensation de KSCN, de l’acide chloro-acétique avec différentes amines afin d’étudier leur …
Number of citations: 0 dspace.univ-tiaret.dz

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